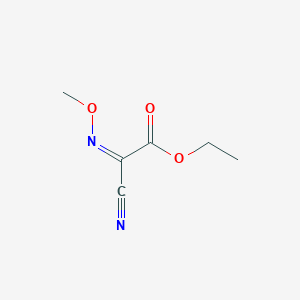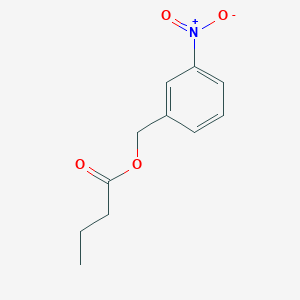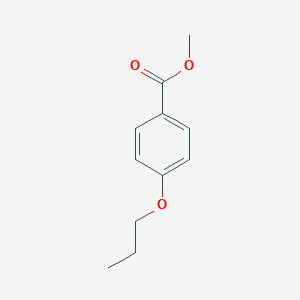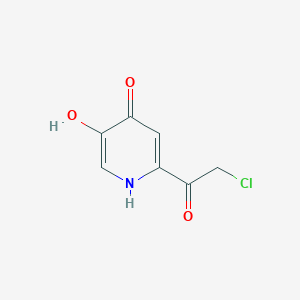
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one, also known as CAP, is a chemical compound that has gained significant attention in the field of scientific research. CAP is a pyridone derivative that possesses various biochemical and physiological effects, making it a promising compound for further research.
Mecanismo De Acción
The mechanism of action of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one is not fully understood, but several studies have suggested that the compound acts by inhibiting various enzymes and signaling pathways. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. The compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been shown to exhibit various biochemical and physiological effects. The compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in inflammation. In addition, the compound has been reported to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has several advantages for lab experiments. The compound is readily available and can be synthesized using simple reaction conditions. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one is also stable under normal laboratory conditions, making it easy to handle. However, there are some limitations to using 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one in lab experiments. The compound has limited solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one. One potential area of research is the development of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one-based imaging agents for Alzheimer's disease. Another area of research is the investigation of the compound's potential use in treating viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one and its potential applications in various disease models.
Métodos De Síntesis
The synthesis of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one involves the reaction of 2,3-dihydroxypyridine with chloroacetyl chloride in the presence of a base. This reaction results in the formation of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one, which can be purified through recrystallization. The synthesis of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been reported in several research studies, and the yield of the reaction can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has also been investigated for its potential use as a diagnostic tool for detecting Alzheimer's disease. The compound has been shown to bind to amyloid-beta plaques, which are a hallmark of Alzheimer's disease, making it a promising candidate for developing imaging agents for the disease.
Propiedades
Número CAS |
122307-13-5 |
|---|---|
Nombre del producto |
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one |
Fórmula molecular |
C7H6ClNO3 |
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
2-(2-chloroacetyl)-5-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6ClNO3/c8-2-6(11)4-1-5(10)7(12)3-9-4/h1,3,12H,2H2,(H,9,10) |
Clave InChI |
GSZISRUZFNOIEZ-UHFFFAOYSA-N |
SMILES |
C1=C(NC=C(C1=O)O)C(=O)CCl |
SMILES canónico |
C1=C(NC=C(C1=O)O)C(=O)CCl |
Sinónimos |
Ethanone, 2-chloro-1-(4,5-dihydroxy-2-pyridinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



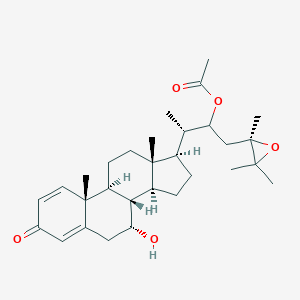
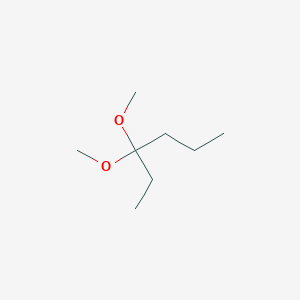
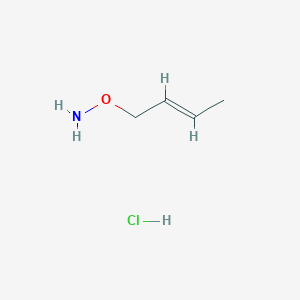

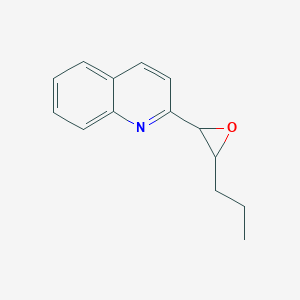
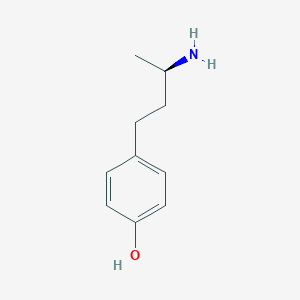
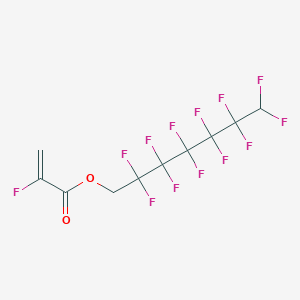
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)


